Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside
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Overview
Description
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside is a synthetic carbohydrate derivative. It is a modified form of glucosamine, which is a naturally occurring amino sugar. This compound is characterized by the presence of a propargyl group, an acetamido group, and three acetyl groups attached to the glucoside structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose.
Propargylation: Propargyl alcohol is reacted with the starting material in the presence of boron trifluoride etherate to introduce the propargyl group.
Acetylation: The resulting compound is then acetylated to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in controlled environments to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetamido group.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while reduction of the acetamido group can produce amines.
Scientific Research Applications
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside has several scientific research applications:
Mechanism of Action
The mechanism of action of Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside can be compared with other similar compounds, such as:
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: This compound is also used in glycosylation studies but lacks the propargyl group, making it less versatile in certain synthetic applications.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside: Similar in structure but differs in the configuration of the glycosidic bond, affecting its reactivity and biological activity.
Conclusion
This compound is a valuable compound in scientific research due to its unique chemical properties and versatility in various applications
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h1,13-17H,7-8H2,2-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEPPSZVKZLPGJ-WRQOLXDDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC#C)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC#C)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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